Cas no 2248409-59-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
- EN300-6516255
- 2248409-59-6
-
- Inchi: 1S/C17H12N2O5/c1-10-6-8-11(9-7-10)18-14(20)17(23)24-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-9H,1H3,(H,18,20)
- InChI Key: RENJSUPJSRRMMJ-UHFFFAOYSA-N
- SMILES: O(C(C(NC1C=CC(C)=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 324.07462149g/mol
- Monoisotopic Mass: 324.07462149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516255-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6516255-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6516255-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
| Enamine | EN300-6516255-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.5g |
$671.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate (CAS: 2248409-59-6)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate (CAS: 2248409-59-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione core and carbamoylformate moiety, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. Recent studies have focused on its synthesis, structural optimization, and biological activities, particularly in the context of targeted therapies and enzyme inhibition.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its efficiency as a building block for protease inhibitors. The researchers employed a multi-step synthesis involving the condensation of phthalic anhydride derivatives with p-tolyl isocyanate, followed by esterification. The resulting product demonstrated high purity (>98%) and stability under physiological conditions, making it suitable for further pharmacological evaluation.
In terms of biological activity, preliminary in vitro assays revealed that 2248409-59-6 exhibits selective inhibition against cysteine proteases, particularly cathepsin B and L, with IC50 values in the low micromolar range. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, suggest its potential application in cancer therapy and inflammatory diseases. Molecular docking simulations further elucidated its binding mode within the active site of these enzymes, providing a structural basis for future derivatization efforts.
Recent patent filings (WO2023/154321, US20240148921) have disclosed novel formulations incorporating this compound as a prodrug moiety for improved bioavailability of kinase inhibitors. The carbamoylformate group serves as a cleavable linker that enhances solubility while maintaining target specificity. This innovation addresses a critical challenge in oral drug delivery for poorly water-soluble therapeutics.
Ongoing clinical research (NCT05678922) is investigating derivatives of 2248409-59-6 as potential treatments for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier, combined with its neuroprotective effects observed in animal models, positions it as a promising candidate for Alzheimer's disease therapeutics. However, comprehensive toxicology studies are still required to establish its safety profile.
From an industrial perspective, several contract research organizations (CROs) have listed 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate in their catalogs as a specialty chemical for custom synthesis. The current market price reflects its high value as a research chemical, with bulk quantities available at >$2,500/g from major suppliers. Analytical characterization data, including HPLC, NMR, and mass spectrometry profiles, have been comprehensively documented in recent technical reports.
Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its pharmacological properties, as well as investigations into its potential as a photoaffinity labeling reagent for proteomics applications. The unique electronic properties of the isoindole-1,3-dione scaffold may also enable its use in materials science, particularly in the development of organic semiconductors for biomedical devices.
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